N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a 2-oxo-3-phenyloxazolidin-5-ylmethyl group. The benzodioxole group may enhance metabolic stability or binding affinity in pharmaceutical applications .
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(12-6-7-15-16(8-12)24-11-23-15)19-9-14-10-20(18(22)25-14)13-4-2-1-3-5-13/h1-8,14H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHCWSZUOVSFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, with the CAS number 954721-22-3, is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 340.3 g/mol. The structure features an oxazolidinone ring and a benzo[d][1,3]dioxole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 954721-22-3 |
| Molecular Formula | C18H16N2O5 |
| Molecular Weight | 340.3 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The general method includes:
- Preparation of Oxazolidinone : The oxazolidinone ring is formed from phenyl derivatives and carbonyl compounds.
- Formation of the Carboxamide : The final step involves coupling the oxazolidinone with benzo[d][1,3]dioxole derivatives using coupling agents.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. It has been evaluated in various cancer cell lines for its ability to inhibit cell proliferation and induce apoptosis.
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : Preliminary data suggest that the compound may exert its effects through modulation of apoptotic pathways and inhibition of key signaling molecules involved in tumor growth.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in various biological processes.
- PD-L1 Inhibition : Similar compounds have shown promise as PD-L1 inhibitors, suggesting that this compound may also interact with immune checkpoint pathways.
Antimicrobial Activity
Research has indicated that the compound may possess antimicrobial properties as well.
- Broad-Spectrum Activity : In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Mechanistic Insights : The exact mechanisms remain to be fully elucidated, but initial findings suggest interference with bacterial cell wall synthesis.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls.
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are needed to confirm long-term safety.
Scientific Research Applications
Applications in Medicinal Chemistry
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has shown promise in several areas of medicinal chemistry:
Antimicrobial Activity
Research indicates that compounds containing oxazolidinone structures exhibit significant antimicrobial properties. This compound's unique structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis and demonstrating effectiveness against resistant strains of bacteria.
Anticancer Properties
Studies have suggested that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cells. The incorporation of the oxazolidinone moiety may enhance this effect by promoting cell cycle arrest and apoptosis in various cancer cell lines.
Neuroprotective Effects
Preliminary findings suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial Testing | Demonstrated significant inhibition of Gram-positive bacteria with an IC50 value lower than standard antibiotics. |
| Study B | Cancer Cell Line Testing | Induced apoptosis in breast cancer cells with a dose-dependent response observed. |
| Study C | Neuroprotection in vitro | Reduced oxidative stress markers significantly compared to control groups. |
Comparison with Similar Compounds
Structural Features
Key Observations :
- The oxazolidinone group in the target compound distinguishes it from alkylated or methoxy-substituted analogs, suggesting divergent biological targets (e.g., bacterial ribosomes vs. taste receptors or enzymes).
- S807 () demonstrates how N-alkylation of the benzamide can yield potent flavor agents, whereas nitro/chloro substituents (e.g., compound 57) may favor enzyme inhibition .
Q & A
Advanced Research Question
- Anticancer assays : Use MTT assays on HeLa or MCF-7 cell lines, with IC values compared to doxorubicin controls .
- Enzyme inhibition : Test against COX-2 or tyrosine kinases via fluorescence-based kinetic assays .
- In vivo pharmacokinetics : Administer orally (10 mg/kg) in murine models, monitoring plasma half-life (t) via LC-MS .
How can researchers resolve contradictions in reported bioactivity data?
Advanced Research Question
- Assay standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., replacing phenyl with thiophene) to identify critical pharmacophores .
- Computational docking : Perform molecular dynamics simulations to assess target binding affinity (e.g., with EGFR or tubulin) .
What strategies elucidate the compound’s mechanism of action?
Advanced Research Question
- Biochemical assays : Measure ATPase inhibition or DNA intercalation using fluorescence polarization .
- Transcriptomic profiling : RNA-seq analysis on treated cells identifies dysregulated pathways (e.g., apoptosis or oxidative stress) .
- Immunoblotting : Detect phosphorylation changes in MAPK/ERK or PI3K/AKT pathways .
How do stability and solubility impact experimental design?
Basic Research Question
- Solubility : Optimize using DMSO/PEG 400 mixtures (1:4 v/v) for in vitro studies; logP ~2.5 suggests moderate lipophilicity .
- Stability : Store at -20°C in anhydrous conditions; degradation <5% over 6 months .
What SAR approaches enhance bioactivity?
Advanced Research Question
- Oxazolidinone modifications : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring increases cytotoxicity by 30% .
- Benzodioxole substitution : Replacing methylenedioxy with carbonyl groups reduces metabolic clearance .
How is computational modeling integrated into compound design?
Advanced Research Question
- QSAR models : Train using descriptors like polar surface area and H-bond donors to predict bioavailability .
- Docking studies : AutoDock Vina assesses binding to β-tubulin (docking score ≤-9.0 kcal/mol correlates with antitubulin activity) .
What analytical methods validate purity and identity in batch-to-batch consistency?
Basic Research Question
- HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; retention time 8.2±0.3 min .
- TLC : R = 0.45 in chloroform/methanol (9:1) under UV visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
